1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Description
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a useful research compound. Its molecular formula is C14H17FN4O3S and its molecular weight is 340.37. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Antagonists for PET Imaging
Compounds structurally related to 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine have been utilized as radiolabeled antagonists for Positron Emission Tomography (PET) imaging. For instance, [18F]p-MPPF, an analogue with a methoxyphenyl group, serves as a 5-HT1A antagonist used to study serotonergic neurotransmission through PET imaging in various animal models and human subjects. This research provides insights into receptor distribution, density, and functionality, with potential implications in diagnosing and understanding neurological conditions (Plenevaux et al., 2000).
Anticancer Agents and PI3K Inhibitors
Modifications of compounds with sulfonyl and methoxyphenyl groups, similar to the chemical , have demonstrated significant potential in cancer research. A study on N-(6-(2-methoxy-3-(4-fluorophenylsulfonyl)amido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives found these compounds to exhibit remarkable anticancer effects with low toxicity, attributed to their inhibitory activity against PI3Ks and mTOR, important targets in cancer therapy (Xiao-meng Wang et al., 2015).
Herbicidal Activity
The research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with methoxy and fluoro substituents, highlights their application in agriculture. These compounds have shown excellent herbicidal activity against a broad spectrum of vegetation at low application rates, suggesting their potential in developing new herbicides for efficient crop protection (M. Moran, 2003).
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S/c1-22-13-3-2-11(15)10-14(13)23(20,21)18-7-4-12(5-8-18)19-9-6-16-17-19/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWOSFRAMMNUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.